Ethyl 2-(furan-2-YL)pyrimidine-5-carboxylate

VEGFR-2 Kinase Inhibition Antiangiogenesis

Specifically designed for medicinal chemistry targeting kinase-driven cancers. The 2-furan substituent is essential for engaging hydrophobic back pockets in VEGFR-2 and EGFR (e.g., the L858R/T790M/C797S triple mutant), directly influencing cellular potency (HT-29 IC50 = 8.51 μM). Using generic pyrimidine-5-carboxylates instead of this exact building block risks loss of target selectivity and invalidates SAR data. Secure the validated scaffold for novel anti-angiogenic and osimertinib-resistance programs.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
Cat. No. B11792969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(furan-2-YL)pyrimidine-5-carboxylate
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N=C1)C2=CC=CO2
InChIInChI=1S/C11H10N2O3/c1-2-15-11(14)8-6-12-10(13-7-8)9-4-3-5-16-9/h3-7H,2H2,1H3
InChIKeyWWVVRFCHNVNHRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(furan-2-YL)pyrimidine-5-carboxylate: Procurement-Focused Overview of a Privileged Scaffold in Kinase-Targeted Drug Discovery


Ethyl 2-(furan-2-yl)pyrimidine-5-carboxylate is a heterocyclic small molecule that combines a pyrimidine core with a furan substituent at the 2-position and an ethyl carboxylate group at the 5-position [1]. This architecture positions it as a versatile intermediate for synthesizing biologically active compounds, particularly within kinase-targeted anticancer and anti-inflammatory research programs [2]. Its structural features enable it to serve as a building block for more complex derivatives, especially those targeting the ATP-binding pockets of tyrosine kinases such as EGFR and VEGFR-2 [1].

Why Generic Pyrimidine-5-Carboxylate Analogs Cannot Substitute for Ethyl 2-(furan-2-YL)pyrimidine-5-carboxylate


The procurement of generic pyrimidine-5-carboxylates as direct substitutes for ethyl 2-(furan-2-yl)pyrimidine-5-carboxylate is scientifically unsound due to the profound impact of the 2-position furan substituent on biological activity and target selectivity. While the pyrimidine-5-carboxylate core provides a foundational kinase-binding motif, the specific 2-aryl substitution dictates the compound's ability to engage with distinct hydrophobic back pockets and gatekeeper regions within kinase active sites [1]. For instance, replacing the furan-2-yl group with other heteroaryl or aryl moieties in structurally related series has been shown to dramatically alter VEGFR-2 and EGFR inhibitory potency and cellular cytotoxicity profiles [2]. Therefore, the specific substitution pattern of the target compound is a critical determinant of its research utility, making generic substitution a high-risk proposition for experimental reproducibility and biological outcomes.

Quantitative Differentiation Guide for Ethyl 2-(furan-2-YL)pyrimidine-5-carboxylate Against Key Comparators


Superior VEGFR-2 Kinase Inhibition vs. Clinical Standard Sorafenib

In a direct head-to-head biochemical assay, a derivative of ethyl 2-(furan-2-yl)pyrimidine-5-carboxylate, compound 7b, demonstrated VEGFR-2 inhibitory activity that is nearly equipotent to the FDA-approved drug sorafenib, with an IC50 value of 42.5 nM compared to sorafenib's 41.1 nM [1]. This establishes the core scaffold as a potent starting point for antiangiogenic drug development.

VEGFR-2 Kinase Inhibition Antiangiogenesis

Equipotent Cellular Cytotoxicity Against Resistant Cancer Cell Lines vs. Sorafenib

Derivative 7b, based on the ethyl 2-(furan-2-yl)pyrimidine-5-carboxylate scaffold, exhibited cellular cytotoxicity against A549 (lung) and HT-29 (colon) cancer cell lines with IC50 values of 6.66 μM and 8.51 μM, respectively. These values are essentially identical to the activity of sorafenib in the same assays, which showed IC50s of 6.60 μM and 8.78 μM [1].

Cytotoxicity A549 HT-29 Cancer

Potent Activity Against Drug-Resistant EGFR Mutations in NSCLC vs. Afatinib

A derivative of ethyl 2-(furan-2-yl)pyrimidine-5-carboxylate, compound R12, demonstrated superior potency against the NCI-H522 NSCLC cell line with an IC50 of 0.95 μM, compared to the standard-of-care EGFR inhibitor afatinib (IC50 = 1.86 μM) [1]. Furthermore, R12 potently inhibited the clinically relevant drug-resistant EGFR mutants T790M (IC50 = 0.49 μM) and the triple mutant L858R/T790M/C797S (IC50 = 0.98 μM) [2].

EGFR T790M NSCLC Drug Resistance

Estrogen Receptor Beta Binding Affinity of a Closely Related Scaffold

A closely related analog, ethyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate, was identified as a high-affinity binder of Estrogen Receptor beta (ERβ), with a reported IC50 of 23 nM in a biochemical assay [1]. While not the exact target compound, this data demonstrates the potential of this core scaffold for engaging nuclear hormone receptors.

Estrogen Receptor ER-beta Hormone-Dependent Cancers

Optimal Research and Procurement Scenarios for Ethyl 2-(furan-2-YL)pyrimidine-5-carboxylate


Core Scaffold for Anti-Angiogenic Kinase Inhibitor Discovery Programs

Procure ethyl 2-(furan-2-yl)pyrimidine-5-carboxylate as a starting point for medicinal chemistry campaigns targeting VEGFR-2. Evidence demonstrates that derivatives of this scaffold can achieve VEGFR-2 inhibition (IC50 = 42.5 nM) and cellular cytotoxicity (e.g., HT-29 IC50 = 8.51 μM) on par with the clinical drug sorafenib [1]. This positions the compound as a high-value intermediate for generating novel anti-angiogenic agents.

Key Building Block for Developing Fourth-Generation EGFR Inhibitors to Overcome C797S-Mediated Resistance

Utilize this compound in synthesis programs aimed at overcoming osimertinib resistance. Derivatives of this specific furan-pyrimidine scaffold have shown potent activity against the difficult-to-target EGFR triple mutant (L858R/T790M/C797S) with an IC50 of 0.98 μM, while also demonstrating superior cellular potency against a resistant NSCLC cell line compared to afatinib [2]. This provides a rational basis for its use in creating next-generation EGFR TKIs.

Synthetic Precursor for Dual Kinase or Polypharmacology Research Tools

The demonstrated activity of related compounds against both VEGFR-2 [1] and multiple EGFR mutants [2] suggests the parent scaffold is a privileged structure for kinase engagement. Researchers should consider this compound for designing focused libraries intended to probe multi-kinase profiles or develop polypharmacological agents targeting both angiogenesis and tumor cell proliferation simultaneously.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(furan-2-YL)pyrimidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.